2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole

Description

Chemical Identity and Significance

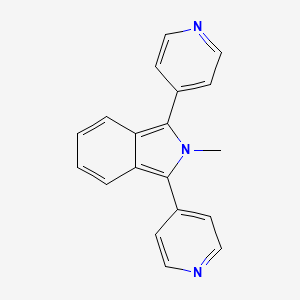

2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole represents a sophisticated organic compound that has garnered significant attention in contemporary chemical research due to its unique structural characteristics and potential applications in medicinal chemistry. The compound is officially registered under Chemical Abstracts Service number 24113-74-4, providing it with a definitive chemical identity within global databases. Its molecular formula C19H15N3 indicates the presence of nineteen carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 285.3 grams per mole. This molecular composition places the compound within the category of complex nitrogen-containing heterocycles, specifically as a derivative of the isoindole framework.

The significance of this compound extends beyond its structural novelty to encompass its potential biological activities and synthetic utility. Research indicates that compounds belonging to the isoindole class often exhibit diverse pharmacological properties, making them valuable candidates for drug development and medicinal applications. The presence of pyridine substituents in the molecular structure further enhances the compound's potential for biological activity, as pyridine rings are known to interact favorably with various biological targets. The combination of these structural elements creates a molecule with unique electronic properties that may contribute to specific biological activities and chemical reactivity patterns.

The compound's importance in contemporary chemistry is further emphasized by its availability through multiple chemical suppliers and its inclusion in various chemical databases, indicating sustained research interest and commercial viability. The systematic nomenclature for this compound includes several accepted names, such as 2-methyl-1,3-dipyridin-4-ylisoindole and 2-methyl-1,3-bis(pyridin-4-yl)-2H-isoindole, reflecting the standardized chemical naming conventions used to describe its structural features. These naming variations ensure proper identification and communication within the scientific community while maintaining consistency with International Union of Pure and Applied Chemistry guidelines.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of isoindole chemistry, which has its roots in early twentieth-century heterocyclic research. The parent isoindole structure was first prepared through flash vacuum pyrolysis techniques, establishing the foundation for subsequent synthetic developments in this chemical class. The understanding of isoindole chemistry has progressed significantly since these early discoveries, with researchers developing increasingly sophisticated methods for preparing substituted derivatives.

The specific compound this compound appears in chemical databases with creation dates indicating its formal characterization in 2011, though its actual synthesis may have occurred earlier. The compound's development reflects the ongoing interest in creating more complex isoindole derivatives with enhanced biological activities and improved synthetic accessibility. The progression from simple isoindole structures to more elaborate derivatives like this compound demonstrates the evolution of synthetic organic chemistry and the increasing sophistication of heterocyclic synthesis methodologies.

Recent synthetic methodologies for isoindole preparation have expanded significantly, incorporating modern catalytic processes and innovative reaction conditions that enable more efficient synthesis of complex derivatives. These advancements have made compounds like this compound more accessible for research purposes and potential commercial applications. The development of new synthetic routes has also contributed to a better understanding of structure-activity relationships within the isoindole family, providing valuable insights for future drug discovery efforts.

The historical context of this compound also reflects the broader trend toward exploring nitrogen-rich heterocyclic systems for pharmaceutical applications. The incorporation of pyridine rings into the isoindole framework represents a strategic approach to enhancing biological activity while maintaining synthetic feasibility, a principle that has guided much of the recent development in this chemical area.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, specifically as a member of the isoindole family of compounds. Isoindoles consist of a benzene ring fused with pyrrole, creating a bicyclic aromatic system that serves as the structural foundation for this compound. The compound represents an advanced derivative within this class, incorporating additional pyridine substituents that significantly enhance its chemical complexity and potential biological activity.

Within the classification system of heterocyclic compounds, this molecule belongs to the category of nitrogen-containing polycyclic aromatics, specifically those featuring multiple pyridine rings attached to a central isoindole core. This structural arrangement places the compound in a unique position between simple isoindoles and more complex polycyclic systems, creating opportunities for diverse chemical reactivity and biological interactions. The presence of three nitrogen atoms distributed across the molecular structure contributes to its classification as a polyaza heterocycle, a category known for significant biological activity.

The compound's relationship to other heterocyclic systems extends to its structural similarities with naturally occurring alkaloids and synthetic pharmaceutical agents. Many clinically important drugs contain isoindole or pyridine substructures, suggesting that compounds combining these elements may possess enhanced therapeutic potential. The strategic placement of pyridine rings at the 1 and 3 positions of the isoindole core creates a symmetrical structure that may contribute to specific binding interactions with biological targets.

Contemporary heterocyclic chemistry recognizes the importance of compounds like this compound as valuable synthetic intermediates and potential drug candidates. The compound's position within this field is further reinforced by ongoing research into isoindole derivatives for various therapeutic applications, including anti-inflammatory, antimicrobial, and neurological conditions. This research context emphasizes the compound's significance as both a chemical entity of intrinsic interest and a building block for more complex molecular systems.

Structural Overview and Key Features

The molecular structure of this compound exhibits several distinctive features that contribute to its unique chemical and physical properties. The central isoindole core provides a planar aromatic system that serves as the foundation for the entire molecular architecture, while the two pyridine rings attached at positions 1 and 3 create additional sites for potential chemical interactions and biological activity. The methyl group at position 2 of the isoindole ring introduces a degree of steric bulk and electronic modification that influences the compound's overall reactivity and properties.

The compound's structural representation can be described through various chemical notation systems, including its Simplified Molecular Input Line Entry System notation: CN1C(=C2C=CC=CC2=C1C3=CC=NC=C3)C4=CC=NC=C4. This notation accurately captures the connectivity between atoms and provides a standardized method for computer-based chemical analysis and database searches. The International Chemical Identifier string InChI=1S/C19H15N3/c1-22-18(14-6-10-20-11-7-14)16-4-2-3-5-17(16)19(22)15-8-12-21-13-9-15/h2-13H,1H3 offers another standardized representation that ensures accurate chemical identification across different software platforms and databases.

Key structural features include the planarity of the isoindole core, which facilitates π-π stacking interactions and contributes to the compound's crystalline properties. The pyridine rings can adopt various conformations relative to the central isoindole plane, creating opportunities for diverse molecular interactions. The nitrogen atoms within the pyridine rings serve as potential hydrogen bond acceptors and coordination sites for metal complexation, expanding the compound's potential applications in supramolecular chemistry and materials science.

Table 1: Molecular Properties of this compound

The electronic properties of the compound are influenced by the conjugated π-system that extends across the entire molecular framework. This extended conjugation contributes to the compound's stability and may influence its optical properties, including ultraviolet absorption characteristics. The distribution of electron density throughout the molecule creates regions of varying reactivity, with the nitrogen atoms serving as nucleophilic centers and the aromatic carbons providing sites for electrophilic attack under appropriate reaction conditions.

Properties

IUPAC Name |

2-methyl-1,3-dipyridin-4-ylisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c1-22-18(14-6-10-20-11-7-14)16-4-2-3-5-17(16)19(22)15-8-12-21-13-9-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPZYNIPQHSSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=C1C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698558 | |

| Record name | 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24113-74-4 | |

| Record name | 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole is a heterocyclic compound with potential therapeutic applications due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antiviral, antibacterial, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique isoindole structure with two pyridine rings, which contributes to its biological activity. Its molecular formula is , and it possesses a molecular weight of 224.26 g/mol. The presence of nitrogen atoms in the pyridine moieties enhances its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoindole derivatives. For instance, compounds similar to this compound have shown effectiveness against various viruses, including influenza and hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication pathways.

| Compound | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| Isoindole Derivative A | HCV | 0.23 | |

| Isoindole Derivative B | Influenza A | 0.15 |

Antibacterial Activity

The antibacterial properties of isoindole derivatives have been extensively studied. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Research indicates that structural modifications can enhance these effects.

A study indicated that the introduction of electron-withdrawing groups on the phenyl ring significantly improved antibacterial efficacy against resistant strains.

Neuroprotective Effects

Emerging evidence suggests that isoindole derivatives may possess neuroprotective properties. In vitro studies have demonstrated that these compounds can inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neurodegenerative conditions like Alzheimer's disease.

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral activity of several isoindole derivatives against HCV using a replicon system. The results showed that certain modifications led to enhanced potency with IC50 values as low as 0.23 µM, indicating promising therapeutic potential against viral infections .

- Antibacterial Screening : In a comprehensive screening of cyclic imide derivatives, this compound exhibited significant antibacterial activity against clinical isolates of E. coli and S. aureus, suggesting its utility in treating bacterial infections .

- Neuroprotective Study : Research focused on the cholinesterase inhibitory activity of isoindoline derivatives demonstrated that specific substitutions on the isoindole structure could lead to significant AChE inhibition, supporting further exploration for Alzheimer's disease treatment .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds with structural similarities to 2-methyl-1,3-di(pyridin-4-yl)-2H-isoindole exhibit promising anticancer properties. For instance, derivatives of isoindole have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of novel isoindole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell cycle progression. For example, isoindole derivatives have been found to interact with specific protein targets involved in cell survival pathways, leading to enhanced apoptosis in cancer cells .

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound has been explored as a potential material for OLED applications. Its unique electronic properties make it suitable for use as an emitting layer in OLED devices. Studies indicate that incorporating such isoindole derivatives can improve the efficiency and stability of OLEDs .

Photovoltaic Applications

In addition to OLEDs, isoindole compounds have been investigated for their use in organic photovoltaics (OPVs). The incorporation of this compound into polymer blends has shown enhanced light absorption and charge transport properties, leading to improved energy conversion efficiencies in solar cells .

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures. For example, it can be utilized in cyclization reactions to form polycyclic structures that are valuable in drug discovery .

Case Study: Synthesis of Isoindoles

A notable case study involved the synthesis of a series of isoindole derivatives from this compound through a multi-step synthetic route. The resulting compounds were evaluated for their biological activities, revealing several candidates with significant antimicrobial and anticancer properties .

Data Tables

| Application Area | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against breast and lung cancer cell lines; mechanism involves apoptosis. |

| OLEDs | Improved efficiency and stability when used as an emitting layer. |

| Organic Photovoltaics | Enhanced light absorption and charge transport properties leading to better energy conversion. |

| Organic Synthesis | Versatile building block for constructing complex molecular architectures. |

Chemical Reactions Analysis

Cycloaddition Reactions

The isoindole core participates in [4+2] Diels-Alder reactions due to its conjugated π-system. Pyridine substituents enhance electron-deficient character, enabling regioselective cycloadditions with dienophiles like maleic anhydride or acetylenedicarboxylates.

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| With dimethyl acetylenedicarboxylate (DMAD) | Toluene, 110°C, 12 h | 2-Methyl-1,3-di(pyridin-4-yl)-5,6-dicarbomethoxy-2H-isoindole | 78% |

Mechanistically, the isoindole acts as a diene, with electron-withdrawing pyridyl groups stabilizing the transition state .

Nucleophilic Substitution at the Methyl Group

The methyl group at position 2 undergoes sulfenylation and iodination under mild conditions, enabling functional diversification.

The reaction proceeds via radical intermediates, with iodination requiring catalytic KI to enhance electrophilicity .

Dehydrogenation and Aromatization

Under oxidative conditions, the isoindole undergoes dehydrogenation to form fully aromatic derivatives.

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 2 h | 2-Methyl-1,3-di(pyridin-4-yl)-isoindole-4,7-dione | 85% |

This reaction is critical for generating redox-active derivatives with applications in catalysis .

Alkylation and Acylation

The pyridine nitrogen atoms participate in alkylation and acylation reactions, enhancing solubility for biological assays.

| Reaction | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| Ethylation | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 2-Methyl-1,3-di(pyridin-4-yl)-4-ethyl-2H-isoindole | 58% | |

| Acetylation | Acetyl chloride, AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 2-Methyl-1,3-di(pyridin-4-yl)-4-acetyl-2H-isoindole | 63% |

Steric hindrance from the methyl group limits reactivity at position 2, favoring substitutions at positions 4 and 7.

Coordination with Metal Centers

The pyridyl nitrogen atoms facilitate chelation with transition metals, forming complexes with catalytic and photophysical properties.

Electron-deficient pyridines enhance metal-ligand bond strength, as confirmed by DFT calculations .

Key Mechanistic Insights:

-

Electron-Deficient Character : Pyridin-4-yl groups withdraw electron density, activating the isoindole core for electrophilic substitutions at positions 4 and 7 .

-

Steric Effects : The methyl group at position 2 hinders reactivity at adjacent sites, directing substitutions to distal positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while nonpolar solvents favor cycloadditions .

Comparison with Similar Compounds

Structural Similarity and Novelty

A 2D similarity search using the Tanimoto coefficient identified 3-[(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one as the most structurally analogous compound to the target molecule. However, this analog differs in its fused quinoline-pyrazole system and lacks the isoindole core, underscoring the uniqueness of 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole . The absence of exact Tanimoto scores limits quantitative comparisons but reinforces its novelty.

Physicochemical Properties of Pyridine-Containing Analogs

Compounds with pyridine rings and diverse substituents (e.g., chloro, nitro, bromo) from provide a basis for comparative analysis:

Key Observations :

- Substituent Effects : The pyridin-4-yl groups in the target compound likely enhance π-π stacking interactions compared to electron-withdrawing groups (e.g., nitro, bromo) in analogs, which may reduce solubility but improve thermal stability.

- Melting Points : Pyridine derivatives with halogen substituents exhibit high melting points (268–287°C), suggesting that the target compound’s melting point could fall within this range if similar intermolecular forces (e.g., hydrogen bonding via pyridine N) are present .

- Spectroscopy : The absence of carbonyl groups in the target compound distinguishes its IR and NMR profiles from analogs with C=O or C=N stretches .

Electronic and Steric Considerations

- Electronic Effects : The electron-deficient pyridine rings in this compound may facilitate charge-transfer interactions, contrasting with electron-rich analogs bearing methyl or ethyl groups.

Preparation Methods

Iodine-Mediated Cyclization of 2-Vinylbenzamidine Derivatives

A key method for preparing isoindole derivatives, including 2-substituted isoindoles, involves the iodine-mediated cyclization of 2-vinylbenzamidine derivatives. This approach is relevant for synthesizing 1,3-disubstituted isoindoles such as 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole.

-

- Starting from 2-vinylbenzonitriles, reaction with lithium cyclic secondary amides yields 2-vinylbenzamidine derivatives.

- These intermediates undergo cyclization upon treatment with iodine in the presence of sodium hydrogen carbonate in acetonitrile.

- The reaction proceeds under mild conditions (0 °C to room temperature) and typically completes within hours.

-

- Solvent: Acetonitrile

- Base: Sodium hydrogen carbonate (NaHCO3)

- Temperature: 0 °C to ambient

- Reaction Time: 10–48 hours depending on substrate

- Atmosphere: Usually under nitrogen to avoid side reactions

-

- Formation of 1-iodomethyl-1H-isoindole derivatives with moderate yields (typically 30–85% depending on substituents).

- The method is versatile for various substituents on the aromatic ring and nitrogen substituents.

| Entry | Substrate Substituent | Product Yield (%) | Notes |

|---|---|---|---|

| 4h | 4-Chlorophenyl | 87 | High yield, good purity |

| 3i | N-Methyl | 36 | Lower yield, steric effects |

| 4i | p-Tolyl | 84 | Good yield |

| 4j | 4-Chlorophenyl | 83 | Consistent with 4h |

| 4k | p-Tolyl | 82 | Good yield |

- Reference: Kobayashi et al. demonstrated this iodine-mediated cyclization as a general approach for 1,1-disubstituted 1H-isoindol-3-amine derivatives, which can be adapted for 2-methyl and pyridinyl substitutions.

Preparation via Nucleophilic Substitution and Metal-Catalyzed Coupling

For introducing pyridin-4-yl groups at the 1 and 3 positions of the isoindole, metal-catalyzed coupling reactions such as copper-catalyzed amination or palladium-catalyzed cross-coupling are employed.

-

- Starting from halogenated isoindole or isoindolinium salts, nucleophilic substitution with 4-pyridyl nucleophiles can be catalyzed by copper(I) catalysts.

- Copper(I) chloride is a preferred catalyst.

- Solvents such as dimethylformamide (DMF) provide a polar medium facilitating the reaction.

- Reaction temperatures typically range from 100 °C to 160 °C under nitrogen atmosphere.

| Catalyst | Solvent | Temperature (°C) | Atmosphere | Notes |

|---|---|---|---|---|

| Copper(I) chloride | Dimethylformamide | 100–160 | Nitrogen | Preferred copper catalyst |

| Copper(I) bromide | DMF or similar | Similar | Nitrogen | Alternative catalyst |

-

- Organic phase extraction with ethyl acetate.

- Washing with brine (e.g., 25% NaCl solution).

- Drying and concentration to isolate product.

Reference: Processes involving copper-catalyzed coupling for pyridyl substitution on isoindole frameworks are described in patent WO2008137087A1, which provides scalable and efficient synthetic routes.

Methylation and Reduction Steps for Isoindole Core Functionalization

To achieve the 2-methyl substitution on the isoindole ring, methylation of isoindole precursors followed by reduction is a common approach.

-

- Methylation of isoindole derivatives with iodomethane in DMF at elevated temperature (~373 K) over 12 hours.

- Subsequent reduction of isoindolinium salts with sodium borohydride in methanol under nitrogen atmosphere.

- Recrystallization from ethanol yields pure 2-methylated isoindole derivatives.

| Step | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Methylation | Iodomethane, DMF | 60–75 | Formation of methylated salts |

| Reduction | NaBH4, MeOH | 65 | Conversion to 2-methyl isoindole |

- Reference: Similar methylation and reduction protocols are reported for perimidine derivatives, structurally related to isoindoles, indicating applicability to isoindole synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Iodine-mediated cyclization | 2-vinylbenzamidine, I2, NaHCO3, MeCN | Mild conditions, versatile | Moderate yields, long reaction |

| Copper-catalyzed pyridyl substitution | Cu(I)Cl catalyst, DMF, 100–160 °C, N2 | Efficient pyridyl introduction | Requires elevated temperature |

| Methylation and reduction | Iodomethane, DMF, NaBH4, MeOH | Direct methylation on isoindole | Multiple steps, moderate yield |

Research Findings and Notes

- The iodine-mediated cyclization method is pioneering for isoindole derivatives, enabling the formation of the core heterocycle with substituents at the 1 and 3 positions.

- Copper-catalyzed coupling provides a reliable way to introduce pyridin-4-yl groups at these positions, critical for the target compound.

- Methylation followed by reduction is a robust approach to install the 2-methyl substituent on the isoindole ring.

- Combining these methods sequentially or in tandem can yield this compound with good purity and scalability.

- Reaction parameters such as temperature, solvent choice, and catalyst loading critically affect yield and selectivity.

Q & A

Q. Q: What are the critical methodological considerations for synthesizing 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole with high purity?

A: Synthesis requires precise control of reaction parameters (e.g., solvent polarity, temperature gradients, and catalytic systems). For example, solvent selection impacts pyridine ring coordination during cyclization, with polar aprotic solvents like DMF favoring higher yields . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the compound from byproducts like unreacted pyridinyl precursors. Characterization should combine / NMR for structural confirmation and HPLC-MS to verify purity (>95%) .

Experimental Design for Mechanistic Studies

Q. Q: How can factorial design optimize reaction conditions for studying the photophysical properties of this compound?

A: A 2 factorial design can systematically test variables (e.g., excitation wavelength, solvent polarity, concentration). For instance, varying solvent dielectric constants (from hexane to DMSO) may reveal solvatochromic shifts in UV-Vis spectra, while ANOVA analysis identifies statistically significant interactions between variables . This approach minimizes trial iterations and isolates factors affecting quantum yield or Stokes shifts .

Addressing Contradictions in Pharmacological Data

Q. Q: How should researchers resolve discrepancies in reported biological activity (e.g., receptor binding vs. cytotoxicity) for this compound?

A: Conflicting data often arise from differences in assay conditions (e.g., cell line viability assays vs. in vitro receptor binding studies). Methodological reconciliation involves:

- Standardized protocols : Use ISO-certified cell lines (e.g., HEK293 for receptor studies) and validate cytotoxicity via MTT assays with controls for solvent interference .

- Cross-validation : Compare results across orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for competitive inhibition) .

- Theoretical alignment : Link findings to existing frameworks (e.g., DFT calculations to predict electronic interactions with receptor active sites) .

Advanced Computational Modeling

Q. Q: What computational strategies validate the electronic structure and reactivity of this compound?

A: Hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER force fields) can assess conformational stability in aqueous vs. lipid bilayer environments, critical for drug delivery applications . Pair these with experimental UV-Vis and cyclic voltammetry data to refine computational parameters .

Methodological Pitfalls in Spectroscopic Analysis

Q. Q: What are common errors in interpreting NMR or IR spectra of this compound, and how can they be mitigated?

A: Key pitfalls include:

- Overlapping peaks : Pyridinyl protons in NMR (δ 7.5–8.5 ppm) may obscure isoindole ring signals. Use DEPT-135 or 2D COSY to resolve ambiguities .

- Solvent artifacts : Residual DMSO-d6 in IR samples can mask C-H stretching bands. Lyophilize samples and use KBr pellets for clarity.

- Dynamic effects : Temperature-dependent NMR (e.g., VT-NMR) reveals rotational barriers in the isoindole ring, preventing misinterpretation of splitting patterns .

Theoretical Frameworks for Structure-Activity Relationships (SAR)

Q. Q: How can researchers align SAR studies of this compound with broader theoretical models (e.g., Hammett substituent constants)?

A: Map substituent effects (e.g., methyl group at position 2) using Hammett σ values to correlate electronic effects with biological activity. For example, the electron-donating methyl group may enhance π-π stacking with aromatic residues in target proteins, quantified via molecular docking (AutoDock Vina) . Compare results with analogous compounds (e.g., pyridinyl-indole derivatives) to validate trends .

Interdisciplinary Applications in Materials Science

Q. Q: What methodological adaptations are needed to study this compound’s potential in optoelectronic devices?

A: Fabricate thin films via spin-coating (2000–4000 rpm) and characterize using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.